Sodium ethyl sulfate

Vue d'ensemble

Description

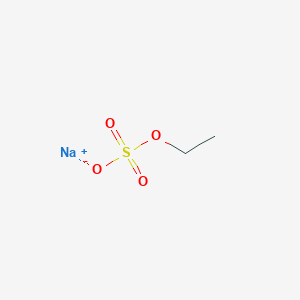

Sodium ethyl sulfate, also known as Sodium sulfovinate, is an organic chemical compound with the molecular formula C2H5NaO4S . It is the ethyl ester of sulfuric acid and has a molecular weight of 148.12 g/mol . It is used as an intermediate in the production of ethanol from ethylene .

Synthesis Analysis

Sodium ethyl sulfate can be synthesized in a laboratory setting by reacting ethanol with sulfuric acid under a gentle boil, while keeping the reaction below 140°C . The sulfuric acid must be added dropwise or the reaction must be actively cooled because the reaction itself is highly exothermic .Molecular Structure Analysis

The molecular structure of Sodium ethyl sulfate is represented by the canonical SMILES stringCCOS(=O)(=O)[O-].[Na+] . The InChI representation is InChI=1S/C2H6O4S.Na/c1-2-6-7(3,4)5;/h2H2,1H3,(H,3,4,5);/q;+1/p-1 . Chemical Reactions Analysis

Sodium ethyl sulfate plays a role in the formation of CaCO3, modulating a series of formation processes including nucleation, growth, and Ostwald ripening . In the nucleation process, increased interfacial free energy and bulk free energy cooperatively increase the nucleation barrier and decrease nucleation rates .Physical And Chemical Properties Analysis

Sodium ethyl sulfate is a powder or crystal in form . It has a molecular weight of 148.11 g/mol . The compound is water-soluble .Applications De Recherche Scientifique

Chemical Synthesis

Sodium ethyl sulfate: serves as a building block in chemical synthesis. It’s used to prepare sodium ethane sulfonate , which is achieved by heating Sodium ethyl sulfate in concentrated sodium sulfite aqueous solution . This process is crucial for synthesizing various sulfonate derivatives used in different chemical industries.

Conversion to Nitroethane

Researchers utilize Sodium ethyl sulfate to convert it into nitroethane . Nitroethane is an important organic compound used in the synthesis of pharmaceuticals, dyes, and pesticides. This conversion is significant for producing intermediates in organic chemistry.

Drug Discovery

In the realm of drug discovery, the incorporation of polar hydrophilic organosulfate groups onto drug-like molecules is essential. Sodium ethyl sulfate plays a role in facilitating research investigating sulfated glycosaminoglycans (GAGs) as potential new therapies . GAGs are vital for molecular interactions and protein ligand binding at the cellular surface.

Synthesis of Sulfated Molecules

Sodium ethyl sulfate is instrumental in the synthesis of sulfated molecules. These molecules have a variety of roles in biology, from xenobiotic metabolism to the downstream signaling of steroidal sulfates in disease states . The ability to synthesize these sulfated compounds is crucial for advancing biological and pharmacological research.

Environmental Monitoring

In environmental science, Sodium ethyl sulfate is analyzed in wastewater to estimate alcohol consumption and its correlation with drugs of abuse in urban areas . This application is pivotal for public health monitoring and designing interventions for substance abuse.

Mécanisme D'action

Target of Action

Sodium ethyl sulfate is primarily used as a building block for chemical synthesis

Mode of Action

The mode of action of sodium ethyl sulfate is largely dependent on the specific chemical reactions it is involved in. For instance, it can be used in the preparation of sodium ethane sulfonate by heating it in concentrated sodium sulfite aqueous solution . Sodium ethyl sulfate can also be converted to nitroethane .

Biochemical Pathways

Its primary use is in chemical synthesis outside of biological systems .

Pharmacokinetics

These compounds have a time of maximum concentration of around 3-4 hours, and an elimination half-life of around 2-3 hours .

Result of Action

The result of sodium ethyl sulfate’s action is largely dependent on the specific chemical reactions it is involved in. For instance, it can be used to produce sodium ethane sulfonate or nitroethane .

Action Environment

The action of sodium ethyl sulfate can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the reaction of sodium ethyl sulfate with sodium sulfite to produce sodium ethane sulfonate requires heat . Additionally, the conversion of sodium ethyl sulfate to nitroethane may require specific conditions .

Safety and Hazards

Propriétés

IUPAC Name |

sodium;ethyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O4S.Na/c1-2-6-7(3,4)5;/h2H2,1H3,(H,3,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLOOYQHUHGIRJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060274 | |

| Record name | Sodium ethyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium ethyl sulfate | |

CAS RN |

546-74-7 | |

| Record name | Sodium ethyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, monoethyl ester, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium ethyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium ethyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ETHYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE1FA675WW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

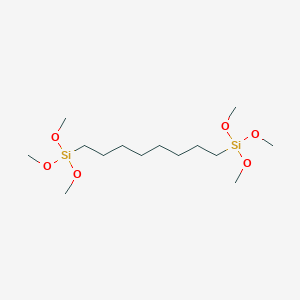

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

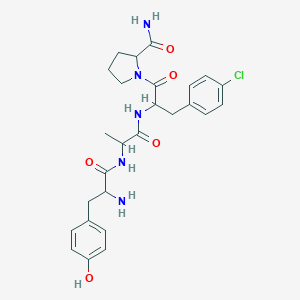

Feasible Synthetic Routes

Q & A

Q1: How hygroscopic is sodium ethyl sulfate and what implications does this have for its behavior in the atmosphere?

A1: Sodium ethyl sulfate is highly hygroscopic, meaning it readily absorbs water vapor from the surrounding air [, ]. This property significantly influences its behavior in the atmosphere. Research using a vapor sorption analyzer and a humidity tandem differential mobility analyzer (H-TDMA) demonstrated that sodium ethyl sulfate aerosols exhibit continuous hygroscopic growth, with a considerable growth factor at high relative humidity (RH) []. This suggests that as atmospheric humidity increases, sodium ethyl sulfate particles can grow significantly by absorbing water, potentially impacting cloud formation and properties.

Q2: How does the hygroscopicity of sodium ethyl sulfate compare to other similar compounds and what does this tell us about its potential to form cloud condensation nuclei?

A2: Studies comparing the hygroscopic properties of various organosulfates revealed that sodium ethyl sulfate exhibits strong hygroscopicity, though slightly lower than sodium methyl sulfate []. Importantly, both compounds showed a close correlation between the hygroscopicity parameter derived from H-TDMA measurements (κgf) and the single hygroscopicity parameter (κccn) determined from cloud condensation nuclei (CCN) activity measurements []. This agreement suggests that sodium ethyl sulfate, like sodium methyl sulfate, can act as an effective CCN, playing a role in cloud formation processes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline](/img/structure/B27381.png)